molecular formula C10H8F3NO B13664225 1-Methyl-7-(trifluoromethyl)indolin-2-one

1-Methyl-7-(trifluoromethyl)indolin-2-one

Cat. No.: B13664225
M. Wt: 215.17 g/mol
InChI Key: ABDPQBVWVYRWPG-UHFFFAOYSA-N
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Description

1-Methyl-7-(trifluoromethyl)indolin-2-one is a synthetic organic compound belonging to the indolin-2-one family. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group at the 7th position and the methyl group at the 1st position of the indolin-2-one core structure contribute to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-(trifluoromethyl)indolin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core structure.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate reaction conditions.

    Methylation: The methyl group is introduced at the 1st position using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-(trifluoromethyl)indolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

1-Methyl-7-(trifluoromethyl)indolin-2-one has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.

    Industry: Used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Methyl-7-(trifluoromethyl)indolin-2-one involves its interaction with specific molecular targets and pathways. The compound may:

    Inhibit Enzymes: By binding to the active site and preventing substrate access.

    Modulate Receptors: By acting as an agonist or antagonist, altering receptor activity.

    Affect Signal Transduction: By interfering with signaling pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-Methylindolin-2-one: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

    7-Trifluoromethylindolin-2-one: Lacks the methyl group at the 1st position, affecting its reactivity and interactions.

Uniqueness

1-Methyl-7-(trifluoromethyl)indolin-2-one is unique due to the presence of both the trifluoromethyl and methyl groups, which enhance its stability, lipophilicity, and potential biological activities compared to its analogs.

Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

1-methyl-7-(trifluoromethyl)-3H-indol-2-one

InChI

InChI=1S/C10H8F3NO/c1-14-8(15)5-6-3-2-4-7(9(6)14)10(11,12)13/h2-4H,5H2,1H3

InChI Key

ABDPQBVWVYRWPG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C(=CC=C2)C(F)(F)F

Origin of Product

United States

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